Calcium palmitate

Catalog No.
S634281
CAS No.
542-42-7
M.F
C32H62CaO4
M. Wt
550.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium palmitate

CAS Number

542-42-7

Product Name

Calcium palmitate

IUPAC Name

calcium;hexadecanoate

Molecular Formula

C32H62CaO4

Molecular Weight

550.9 g/mol

InChI

InChI=1S/2C16H32O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2

InChI Key

HRBZRZSCMANEHQ-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Synonyms

Acid, Hexadecanoic, Acid, Palmitic, Calcium Palmitate, Hexadecanoic Acid, Palmitate, Calcium, Palmitate, Sodium, Palmitic Acid, Sodium Palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Potential Roles in Cancer Treatment

Calcium palmitate is being investigated for its potential role in enhancing the efficacy of certain chemotherapy drugs against specific cancers. Studies have shown that palmitate, a component of calcium palmitate, can increase the sensitivity of endometrial cancer cells to cisplatin and doxorubicin, leading to increased cell death and potentially improved treatment outcomes []. These findings suggest that incorporating calcium palmitate or its components into cancer treatment strategies might be a promising avenue for further research, but further investigation is needed to understand the precise mechanisms at play and determine its clinical effectiveness.

Impact on Gut Microbiota

Research is exploring the potential impact of calcium palmitate on the gut microbiota, particularly in the context of infant formula. Studies suggest that the presence of calcium palmitate in formula, compared to breast milk, might hinder the growth of specific beneficial bacterial species like bifidobacteria and Faecalibacterium prausnitzii []. These bacteria play crucial roles in gut health and development, and their reduction could have potential consequences. This research highlights the importance of considering the composition of infant formula and its potential effects on the developing gut microbiome.

Other Research Areas

While the applications of calcium palmitate in scientific research are still being explored, other areas of investigation include:

  • Cholesterol and bile acid interactions: Studies are examining how calcium palmitate interacts with cholesterol and bile acids in the digestive system, potentially influencing fat absorption and cholesterol metabolism [].
  • Drug delivery: Some research is exploring the potential use of calcium palmitate as a carrier for drug delivery, although this application is still in its early stages [].

Calcium palmitate is a calcium salt of palmitic acid, a saturated fatty acid with the chemical formula C16H32O2C_{16}H_{32}O_2. Its molecular structure consists of two palmitate anions combined with one calcium cation, resulting in the formula Ca(C16H31O2)2Ca(C_{16}H_{31}O_2)_2 or C32H62CaO4C_{32}H_{62}CaO_4 . This compound appears as a white powder and is commonly used in various applications, including food additives, pharmaceuticals, and cosmetics due to its emulsifying and stabilizing properties.

The mechanism of action of calcium palmitate depends on the context.

  • In gallstone formation: When present in high concentrations in bile, calcium palmitate can precipitate and form the core of gallstones.
  • In cardiovascular health: The mechanism by which dietary palmitate (a component of calcium palmitate) might contribute to cardiovascular disease is still under investigation. Theories suggest it may induce low-grade inflammation or promote calcification in blood vessels and heart valves.
, particularly in the presence of acids or bases. It can form insoluble precipitates when reacting with other calcium salts or fatty acids. For instance, when mixed with bile salts in the gastrointestinal tract, it can precipitate out of solution, which may affect fat absorption . Additionally, it can participate in saponification reactions where triglycerides are hydrolyzed to produce fatty acids and glycerol, leading to the formation of soaps.

Calcium palmitate exhibits notable biological activities. Studies have shown that it can inhibit the growth of certain bacteria associated with infant gut microbiota, such as Faecalibacterium prausnitzii and Bifidobacterium species . This inhibition is thought to occur through alterations in bacterial cell envelope thickness and disruption of membrane functions. Furthermore, calcium palmitate has been implicated in modulating calcium homeostasis within cells, which may have implications for metabolic disorders like type 2 diabetes .

Calcium palmitate can be synthesized through various methods:

  • Neutralization Reaction: Palmitic acid is neutralized with calcium hydroxide or calcium carbonate to form calcium palmitate and water.
    2C16H32O2+Ca(OH)2Ca(C16H31O2)2+2H2O2C_{16}H_{32}O_2+Ca(OH)_2\rightarrow Ca(C_{16}H_{31}O_2)_2+2H_2O
  • Precipitation Method: Mixing solutions of calcium chloride and sodium palmitate leads to the precipitation of calcium palmitate.
    CaCl2+2NaC16H31O2Ca(C16H31O2)2+2NaClCaCl_2+2NaC_{16}H_{31}O_2\rightarrow Ca(C_{16}H_{31}O_2)_2+2NaCl
  • Fatty Acid Esterification: Calcium palmitate can also be obtained through the esterification of palmitic acid with calcium-containing compounds.

Calcium palmitate is utilized in various fields:

  • Food Industry: As an emulsifier and stabilizer in processed foods.
  • Pharmaceuticals: Used as an excipient in drug formulations to improve solubility and bioavailability.
  • Cosmetics: Acts as a thickening agent and emollient in creams and lotions.
  • Nutritional Supplements: Sometimes included in infant formulas to modify fat absorption.

Research indicates that calcium palmitate interacts significantly with gut microbiota. It has been shown to modify bacterial growth patterns, potentially influencing gut health and nutrient absorption . Additionally, its role in altering cellular calcium levels may affect various metabolic pathways, necessitating further investigation into its long-term effects on health.

Calcium palmitate shares similarities with several other fatty acid salts. Here are some comparable compounds:

CompoundMolecular FormulaKey Characteristics
Sodium PalmitateC16H31NaO2C_{16}H_{31}NaO_2Water-soluble; used as a surfactant
Calcium StearateC36H70CaO4C_{36}H_{70}CaO_4Used as a lubricant and stabilizer
Magnesium PalmitateC32H62MgO4C_{32}H_{62MgO_4}Similar emulsifying properties; less common
Potassium PalmitateC16H31KO2C_{16}H_{31}KO_2More soluble than calcium salt; used in cosmetics

Uniqueness of Calcium Palmitate

Calcium palmitate's uniqueness lies in its dual role as both a dietary supplement that aids fat absorption and a compound that influences gut microbiota composition. Unlike sodium or potassium salts, which are more soluble and primarily used as surfactants, calcium palmitate's insolubility allows it to precipitate in the gut, affecting nutrient absorption dynamics . Additionally, its interaction with metabolic processes related to calcium homeostasis distinguishes it from other similar compounds.

Calcium palmitate (CAS No. 542-42-7) is a calcium salt formed from palmitic acid, a common saturated fatty acid found in both plants and animals. Structurally, it consists of two palmitate anions bound to a calcium cation, creating a compound with the molecular formula C32H62CaO4.

Physical and Chemical Properties

Calcium palmitate presents as a white to white-yellow crystalline solid with distinct physical characteristics. The compound demonstrates limited solubility across various solvents, making it suitable for specific applications.

PropertyValueReference
Molecular FormulaC32H62CaO4
Molecular Weight550.910
AppearanceWhite to white-yellow crystalline solid
Melting PointDecomposes above 155°C
Boiling Point340.6°C at 760mmHg
Flash Point154.1°C
LogP7.154 (est.) to 10.95040
SolubilityInsoluble in water, alcohol, ether, acetone; slightly soluble in benzene (0.3 mg/ml in chloroform)

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial applications:

  • Calcium dipalmitate
  • Calcium hexadecanoate
  • Hexadecanoic acid, calcium salt (2:1)
  • Palmitic acid, calcium salt

Physical Description

Dry Powder

Hydrogen Bond Acceptor Count

4

Exact Mass

550.4274013 g/mol

Monoisotopic Mass

550.4274013 g/mol

Heavy Atom Count

37

UNII

5792C4VMFZ

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

542-42-7

Wikipedia

Calcium palmitate

Use Classification

Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Hexadecanoic acid, calcium salt (2:1): ACTIVE

Dates

Modify: 2023-08-15
1.Santos, M.J.,López-Jurado, M.,Llopis, J., et al. Influence of dietary supplementation with fish oil on plasma fatty acid composition in coronary heart disease patients. Annuals of Nutrition and Metabolism 39, 52-62 (1995).

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